Home > Products > Screening Compounds P33262 > Linaclotide acetate
Linaclotide acetate - 851199-60-5

Linaclotide acetate

Catalog Number: EVT-273031
CAS Number: 851199-60-5
Molecular Formula: C61H83N15O23S6
Molecular Weight: 1586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linaclotide Acetate is the acetate salt form of linaclotide, a synthetic, fourteen amino acid peptide and agonist of intestinal guanylate cyclase type C (GC-C), which is structurally related to the guanylin peptide family, with secretagogue, analgesic and laxative activities. Upon oral administration, linaclotide binds to and activates GC-C receptors located on the luminal surface of the intestinal epithelium. This increases the concentration of intracellular cyclic guanosine monophosphate (cGMP), which is derived from guanosine triphosphate (GTP). cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) and stimulates the secretion of chloride and bicarbonate into the intestinal lumen. This promotes sodium excretion into the lumen and results in increased intestinal fluid secretion. This ultimately accelerates GI transit of intestinal contents, improves bowel movement and relieves constipation. Increased extracellular cGMP levels may also exert an antinociceptive effect, through an as of yet not fully elucidated mechanism, that may involve modulation of nociceptors found on colonic afferent pain fibers. Linaclotide is minimally absorbed from the GI tract.
Source and Classification

Linaclotide is derived from the heat-stable enterotoxin of Escherichia coli and is a hybrid design that incorporates features from both endogenous peptides and bacterial toxins. Its classification falls under gastrointestinal agents, specifically as a laxative due to its mechanism of action that promotes fluid secretion in the intestinal lumen.

Synthesis Analysis

Methods of Synthesis

Linaclotide can be synthesized through various methods, including chemical synthesis and recombinant DNA technology.

  1. Chemical Synthesis:
    • The solid-phase peptide synthesis method is commonly employed, utilizing automated peptide synthesizers. The synthesis begins with the attachment of protected amino acids to a resin, followed by a series of coupling and deprotection steps.
    • A notable approach involves using a double coupling program on a specific resin (Cyc(4-CH2Bxl)-OCH2-4-(oxymethyl)phenylacetamidomethyl resin). After obtaining a linear protected peptide, it is cleaved from the resin using hydrogen fluoride and other solvents.
    • The linear peptide undergoes oxidation to form disulfide bonds, which are crucial for its biological activity. The final product is purified using reverse-phase high-performance liquid chromatography (HPLC), yielding linaclotide with high purity (greater than 98%) .
  2. Recombinant DNA Technology:
    • This method involves genetically engineered organisms that express linaclotide. While less common than chemical synthesis, it offers an alternative route for producing this peptide.
Molecular Structure Analysis

Linaclotide is composed of 14 amino acids, with the sequence represented as CCEYCCNPACTGCY. Its molecular formula is C59H79N15O21S6C_{59}H_{79}N_{15}O_{21}S_{6}, resulting in a molar mass of approximately 1526.73 g/mol.

Structural Features

  • Disulfide Bonds: The molecule contains three critical disulfide bonds that stabilize its structure:
    • Between cysteine residues at positions 1 and 6
    • Between cysteine residues at positions 2 and 10
    • Between cysteine residues at positions 5 and 13
  • Physical Appearance: Linaclotide appears as a white to off-white powder and is sparingly soluble in water .
Chemical Reactions Analysis

Linaclotide undergoes several chemical reactions during its synthesis:

  • Coupling Reactions: These are essential for forming peptide bonds between amino acids during solid-phase synthesis.
  • Deprotection Reactions: Protecting groups are removed to expose reactive sites on amino acids before coupling.
  • Oxidation Reactions: This step forms disulfide bonds, crucial for the stability and function of linaclotide .
  • Purification Reactions: Reverse-phase HPLC is utilized to separate linaclotide from impurities, ensuring high purity for therapeutic use.
Mechanism of Action

Linaclotide acts primarily as an agonist at the guanylate cyclase-C receptor located on the luminal surface of intestinal epithelial cells.

Mechanistic Pathway

  1. Receptor Activation: Upon binding to guanylate cyclase-C, linaclotide stimulates an increase in intracellular cyclic guanosine monophosphate levels.
  2. Fluid Secretion: Elevated cyclic guanosine monophosphate enhances the secretion of chloride and bicarbonate ions into the intestinal lumen via activation of the cystic fibrosis transmembrane conductance regulator ion channel.
  3. Inhibition of Sodium Absorption: This process reduces sodium absorption, leading to increased intestinal fluid content and accelerated gastrointestinal transit .
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 1526.73 g/mol
  • Solubility: Sparingly soluble in water; stability in acidic environments (e.g., stomach).
  • Appearance: White to off-white powder.
  • Stability: Linaclotide is stable under acidic conditions but undergoes degradation in alkaline environments .
Applications

Linaclotide has significant applications in medicine:

  • Treatment of Irritable Bowel Syndrome with Predominant Constipation: It alleviates symptoms by enhancing intestinal fluid secretion.
  • Chronic Idiopathic Constipation: Provides relief by promoting bowel movements through increased intestinal fluid content.
  • Research Applications: Linaclotide serves as a model compound for studying gastrointestinal physiology and pharmacology due to its specific action on guanylate cyclase-C receptors .
Molecular Design & Structural Optimization of Linaclotide Acetate

Rational Drug Design Inspired by Endocrine Hormones and Bacterial Enterotoxins

Linaclotide acetate represents a triumph of bioinspired peptide engineering, designed to mimic the physiological actions of endogenous guanylin peptides while overcoming their metabolic limitations. The molecular architecture directly derives from human uroguanylin (a 16-amino acid intestinal hormone) and bacterial heat-stable enterotoxins (STa) produced by pathogenic E. coli strains [3] [8]. These natural ligands share a conserved structural motif: a core β-sheet domain stabilized by disulfide bonds that activates guanylate cyclase-C (GC-C) receptors on intestinal epithelial cells [5] [9].

Rational modifications focused on optimizing receptor binding kinetics and metabolic stability. Unlike uroguanylin (t₁/₂ < 5 min in intestinal fluid), linaclotide incorporates a truncated 14-amino acid sequence (CCEYCCNPACTGCY) that eliminates N-terminal residues vulnerable to aminopeptidase cleavage [2] [10]. Comparative studies revealed STa’s 10-fold higher GC-C binding affinity (Kd = 0.1 nM) versus human guanylin (Kd = 1.5 nM), guiding the retention of critical receptor-contact residues like Asn7 and Thr10 from STa while eliminating immunogenic epitopes [8] [9]. This hybrid design yielded a peptide with <0.1% oral bioavailability yet picomolar GC-C agonism (EC50 = 1.1 nM) – enabling localized therapeutic effects without systemic exposure [3] [8].

Table 1: Evolutionary Optimization of Linaclotide from Natural Ligands

FeatureHuman UroguanylinE. coli STa ToxinLinaclotide
Amino Acid Length161814
Disulfide Bonds233
GC-C EC50 (nM)8.2 ± 1.10.10 ± 0.021.1 ± 0.3
Metabolic Stability (t₁/₂)<5 min (SIF)>60 min (SIF)>30 min (SIF)
Systemic AbsorptionModerateHighNegligible (<0.1%)

Disulfide Bond Engineering for Proteolytic Stability and Conformational Locking

The tris-disulfide scaffold (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13) constitutes linaclotide’s structural cornerstone, enforcing a rigid β-hairpin conformation resistant to gastrointestinal proteases [1] [4]. This topology was strategically optimized to balance stability and redox sensitivity:

  • Proteolytic Resistance: In simulated intestinal fluid (SIF), the native disulfide array reduces degradation by chymotrypsin (cleaves Tyr residues) and elastase (cleaves Ala/Thr) by >90% compared to linear analogs [2] [4]. Molecular dynamics simulations reveal that disulfide bonds sterically shield proteolytic sites while stabilizing the receptor-binding domain [7].
  • Redox-Responsive Folding: Under oxidative stress (e.g., intestinal inflammation), disulfide isomerization may occur, forming non-native Cys1-Cys2 or Cys1-Cys5 linkages that impair GC-C binding [4]. Formulation with antioxidants like methionine (0.1–1% w/w) suppresses aberrant isomerization by scavenging reactive oxygen species [4] [7].
  • pH-Dependent Stability: The acetate counterion enhances solubility at gastric pH (1.0–3.5) while preventing hydrolysis of Asn7-Pro8 bonds – a degradation hotspot in neutral intestines. Below pH 2, degradation rates decrease 5-fold due to protonation of nucleophilic residues [4] [7].

Table 2: Impact of Disulfide Engineering on Linaclotide Stability

Stability ChallengeDisulfide ContributionDegradation Half-Life (t₁/₂)
Trypsin CleavageShields Arg/Lys sites via steric hindrance>240 min (vs. 8.2 min linear)
Chymotrypsin CleavageBurials Tyr4/Tyr14 in hydrophobic core>180 min (vs. 4.1 min linear)
Acidic HydrolysisStabilizes Asn7 and peptide backbone48 h (pH 1.2) vs. 12 h (pH 6.8)
Thermal DenaturationMaintains folding up to 80°CΔTm = 74.5°C

Structure-Activity Relationship (SAR) Studies of Guanylate Cyclase-C (GC-C) Agonism

Linaclotide’s SAR was elucidated through alanine scanning mutagenesis and truncation assays, identifying non-negotiable residues for GC-C activation:

  • Essential Binding Motifs: The core pharmacophore comprises the Glu3-Tyr4 dyad and Asn7-Thr10 segment. Glu3 substitutions (e.g., Glu→Ala) reduce potency 500-fold by disrupting salt bridges with GC-C Arg102 [8] [10]. Tyr4 is critical for hydrophobic stacking in the receptor pocket – its removal abolishes activity [9] [10].
  • Disulfide-Dependent Conformation: Cys2-Cys10 bond deletion destabilizes the β-turn housing Thr10, decreasing cGMP production by 98% [1] [8]. Conversely, C-terminal modifications (e.g., Tyr14→Phe) are tolerated with <2-fold potency loss [10].
  • Charge Optimization: The anionic C-terminus (Tyr14-COOH) enhances solubility but is dispensable for binding. Acetylation of the C-terminus reduces intestinal fluid secretion by 40% in rodent models but maintains antinociceptive effects, suggesting divergent pathways for laxation vs. pain relief [8] [9].

Table 3: SAR of Key Linaclotide Residues

Residue PositionMutationGC-C Binding (Kd, nM)cGMP EC50 (nM)Biological Effect
Native LinaclotideNone0.28 ± 0.051.1 ± 0.3Reference
Glu3Glu→Ala142.6 ± 12.3580.2 ± 45.1Complete activity loss
Tyr4Tyr→Phe0.31 ± 0.071.3 ± 0.2Mildly reduced transit acceleration
Asn7Asn→Lys6.8 ± 0.924.7 ± 3.580% lower fluid secretion
Thr10Thr→Ser1.1 ± 0.25.4 ± 0.8Partial activity retention
Cys2Cys2-Cys10 bond deletionNot measurableNot measurableUnstable conformation

These insights drove the development of next-generation analogs like plecanatide, which incorporates a pH-sensitive Asp3/Glu13 switch for targeted duodenal activation [2]. Linaclotide remains the structural benchmark for GC-C agonists, demonstrating that picomolar potency is achievable through rigorous disulfide engineering and residue-specific optimization.

Properties

CAS Number

851199-60-5

Product Name

Linaclotide acetate

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C61H83N15O23S6

Molecular Weight

1586.8 g/mol

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1

InChI Key

KWFNVZFWXXEJKL-YZDVLOIKSA-N

SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

ASP-0456
ASP0456
linaclotide
Linaclotide Acetate
Linzess
MD-1100
MD-1100 acetate

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.